3',4',5,6,7-Pentamethoxyflavanone
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Overview
Description
5,6,7,3’,4’-Pentamethoxyflavanone is a polymethoxyflavone, a type of flavonoid compound predominantly found in citrus plants. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties . The presence of multiple methoxy groups makes these compounds more lipophilic compared to their hydroxylated counterparts, which can influence their biological effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,3’,4’-pentamethoxyflavanone typically involves the methoxylation of flavanone precursors. One common method is the methylation of hydroxyl groups on flavanone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 5,6,7,3’,4’-pentamethoxyflavanone often involves the extraction of polymethoxyflavones from citrus peels, followed by purification processes such as column chromatography . The extracted compounds can then be further modified chemically to obtain the desired polymethoxyflavone.
Chemical Reactions Analysis
Types of Reactions
5,6,7,3’,4’-Pentamethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavanone structure to a hydroxyl group.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavanones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other polymethoxyflavones and related compounds.
Mechanism of Action
The mechanism of action of 5,6,7,3’,4’-pentamethoxyflavanone involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
5,6,7,3’,4’-Pentamethoxyflavanone can be compared with other polymethoxyflavones such as:
Tangeretin (4’,5,6,7,8-pentamethoxyflavone): Found in citrus peel, known for its anticancer and anti-inflammatory properties.
Nobiletin (5,6,7,8,3’,4’-hexamethoxyflavone): Another citrus-derived polymethoxyflavone with similar biological activities.
Sinensetin (3’,4’,5,6,7-pentamethoxyflavone): Known for its anti-inflammatory and anticancer effects.
The uniqueness of 5,6,7,3’,4’-pentamethoxyflavanone lies in its specific methoxylation pattern, which influences its lipophilicity and biological activities .
Properties
Molecular Formula |
C20H22O7 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3 |
InChI Key |
HFKPIRGXRKMHJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Origin of Product |
United States |
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